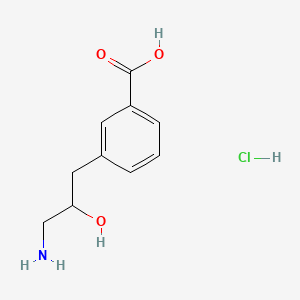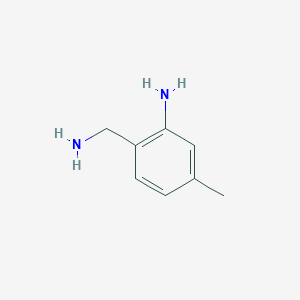
2-(Aminomethyl)-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-methylaniline is an organic compound with the molecular formula C8H12N2 It is a derivative of aniline, featuring an aminomethyl group at the second position and a methyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-5-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-methyl-2-nitrobenzaldehyde with formaldehyde and ammonia, followed by catalytic hydrogenation to reduce the nitro group to an amine . Another method includes the reaction of 5-methyl-2-nitrobenzyl chloride with ammonia, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogenation conditions to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Further reduced amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)phenol: Similar structure but with a hydroxyl group instead of a methyl group.
2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
5-(Aminomethyl)-2-furancarboxylic acid: Features a furan ring and a carboxylic acid group.
Uniqueness
2-(Aminomethyl)-5-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5,9-10H2,1H3 |
Clave InChI |
RTIPTIXPHDGIHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

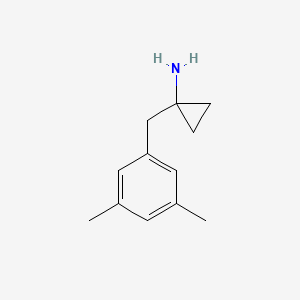
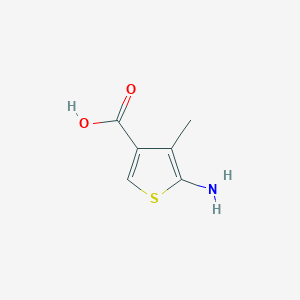

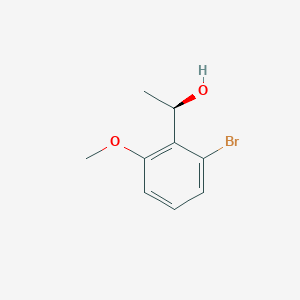
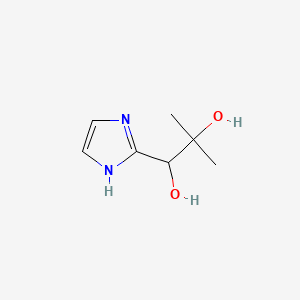
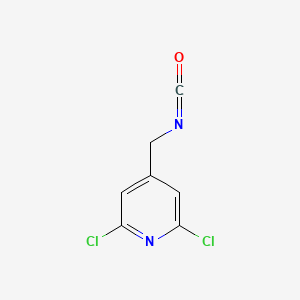
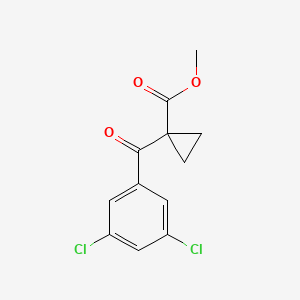
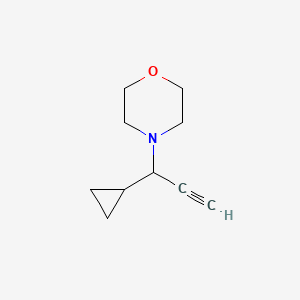
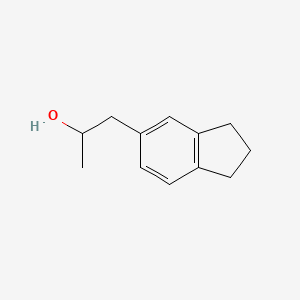
![3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)
